molecular formula C11H15N3O2 B1673542 Formetanate CAS No. 22259-30-9

Formetanate

Cat. No. B1673542
CAS RN: 22259-30-9
M. Wt: 221.26 g/mol
InChI Key: RMFNNCGOSPBBAD-MDWZMJQESA-N
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Description

Formetanate is a carbamate ester and has a role as an EC 3.1.1.7 (acetylcholinesterase) inhibitor, a carbamate insecticide, an acaricide, and an agrochemical . It is functionally related to a methylcarbamic acid and a N’- (3-hydroxyphenyl)-N,N-dimethylformamidine . It is characterized as a colorless or white crystalline solid with a faint odor .


Synthesis Analysis

Formetanate hydrochloride was extracted from strawberries with acidified organic solvents (acetonitrile:HCl:ethyl acetate), and the extract was purified with a solid-phase extraction (SPE) column followed by a strong cation-exchange (SCX) cartridge, and analyzed by HPLC with UV diode array detection at λm of 254 nm .


Molecular Structure Analysis

Formetanate has a molecular formula of C11H15N3O2 . The IUPAC name for Formetanate is [3- (dimethylaminomethylideneamino)phenyl] N -methylcarbamate . The InChI is InChI=1S/C11H15N3O2/c1-12-11 (15)16-10-6-4-5-9 (7-10)13-8-14 (2)3/h4-8H,1-3H3, (H,12,15) .


Chemical Reactions Analysis

Formetanate hydrochloride was extracted from strawberries with acidified organic solvents (acetonitrile:HCl:ethyl acetate), and the extract was purified with a solid-phase extraction (SPE) column followed by a strong cation-exchange (SCX) cartridge, and analyzed by HPLC with UV diode array detection at λm of 254 nm .


Physical And Chemical Properties Analysis

Formetanate has a molecular weight of 221.26 g/mol . It is a colorless or white crystalline solid with a faint odor .

Scientific Research Applications

1. Environmental Science and Pollution Research

  • Methods : The lethal concentration seventy-two hours (72 h, LC 50) following single exposure of honeybee larvae to Formetanate was determined under laboratory conditions. This is the first report available in the scientific literature .
  • Results : The study found that Formetanate exposure led to decreased specific activity of superoxide dismutase (SOD) and increased activities of catalase (CAT) and glutathione-S-transferase (GST), suggesting the induction of oxidative stress .

2. Residue Levels Review

  • Application : The study reviews the existing maximum residue levels (MRLs) for Formetanate according to Article 12 of Regulation (EC) No 396/2005 .
  • Methods : The review process involves the assessment of methods of analysis, mammalian toxicology, and residues .
  • Results : The review provides an understanding of the nature and magnitude of residues in plant and livestock, which is crucial for consumer risk assessment .

3. Chemical Synthesis

  • Application : The study focuses on the synthesis and reactivity of Formazanate coordination compounds. Although not directly related to Formetanate, Formazanates are a class of nitrogen-rich and highly colored compounds that have been known since the late 1800s and studied more closely since the early 1940s .
  • Methods : The study involves the synthesis of Formazanate coordination compounds and the investigation of their reactivity .
  • Results : The results of this study contribute to the understanding of the chemical properties of Formazanate coordination compounds .

Safety And Hazards

Formetanate is extremely toxic to humans. It is not absorbed through contact with skin. Inhalation or ingestion may cause poisoning. It inhibits cholinesterase activity so effects are in relation to action on the nervous system and can result in death .

properties

IUPAC Name

[3-(dimethylaminomethylideneamino)phenyl] N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c1-12-11(15)16-10-6-4-5-9(7-10)13-8-14(2)3/h4-8H,1-3H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMFNNCGOSPBBAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)OC1=CC=CC(=C1)N=CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

23422-53-9 (mono-hydrochloride)
Record name Formetanate [ANSI:BSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022259309
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID9041990
Record name Formetanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9041990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Formetanate

CAS RN

22259-30-9
Record name Formetanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22259-30-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Formetanate [ANSI:BSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022259309
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Formetanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9041990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Formetanate
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Record name FORMETANATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,690
Citations
A Marinas, C Guillard, JM Marinas… - Applied Catalysis B …, 2001 - Elsevier
… The disappearance of formetanate was proved to follow a half-order … of formetanate (dissociative adsorption). In our conditions, complete mineralization of 20 ppm of pure formetanate …
Number of citations: 97 www.sciencedirect.com
CO Knowles - Journal of agricultural and food chemistry, 1970 - ACS Publications
… The degradation of chlorphenamidine, formetanate, and related compounds in the presence of … In field tests, chlorphenamidine (both base and hydrochloride salt) and formetanate have …
Number of citations: 57 pubs.acs.org
FWP Ribeiro, MF Barroso, S Morais, S Viswanathan… - …, 2014 - Elsevier
This work describes the development of an electrochemical enzymatic biosensor for quantification of the pesticide formetanate hydrochloride (FMT). It is based on a gold electrode …
Number of citations: 61 www.sciencedirect.com
S Singh, P Gopi, P Pandya - Spectrochimica Acta Part A: Molecular and …, 2022 - Elsevier
Formetanate Hydrochloride (FMT), a highly potent chemical, acts as an insecticide, acaricide, and miticide to protect various fruits and vegetables. The widespread use elevates concern …
Number of citations: 7 www.sciencedirect.com
S Padilla, RS Marshall, DL Hunter, A Lowit - Toxicology and Applied …, 2007 - Elsevier
… Methomyl, oxamyl and formetanate were dissolved directly in water on the morning of the … We were unable to locate any time course data on formetanate or methiocarb and only very …
Number of citations: 58 www.sciencedirect.com
BA Croft, RW Miller, RD Nelson… - Journal of economic …, 1984 - academic.oup.com
Populations of Tetranychus urticae (Koch) from strawberry and pear in the western United States showed high to moderate levels of resistance to formetanate (117-fold) and cyhexatin (…
Number of citations: 64 academic.oup.com
FWP Ribeiro, CP Sousa, S Morais, P de Lima-Neto… - Microchemical …, 2018 - Elsevier
This study describes the development of a simple and accurate methodology for carbamate pesticide formetanate (FMT) analysis in fruits based on the use of a boron-diamond doped …
Number of citations: 25 www.sciencedirect.com
CB Divito, S Davies, S Masoudi… - Journal of agricultural …, 2007 - ACS Publications
… The only comparative degradation study of formetanate hydrochloride was conducted by … formetanate hydrochloride under various conditions. We report herein studies on formetanate …
Number of citations: 26 pubs.acs.org
RW Miller, BA Croft, RD Nelson - Journal of Economic …, 1985 - academic.oup.com
… % AI occurred for formetanate and cyhexatin, respectively, … formetanate (a carbamate acaricide) has been used to control spider mites on strawberries. Marked increases in formetanate …
Number of citations: 41 academic.oup.com
FWP Ribeiro, FW de Souza Lucas, LH Mascaro… - Electrochimica …, 2016 - Elsevier
This study characterizes the electroanalytical behavior of the carbamate pesticide formetanate hydrochloride (FMT) at a cobalt phthalocyanine (CoPc) functionalized multiwalled carbon …
Number of citations: 25 www.sciencedirect.com

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